Selenium dimethyldithiocarbamate

Rubber vulcanization Heat aging resistance Crosslink stability

Selenium dimethyldithiocarbamate (Methyl selenac) is the preferred ultra-accelerator for natural rubber (NR), IIR, and SBR, delivering 16.84% greater elongation retention after 336h at 70°C versus sulfur-only systems. Its Se–C/Se–S crosslinks provide superior thermal stability, while synergy with ZDMC and low sulfur maximizes crosslink density (swell as low as 81%). The compound achieves T90 at 272s at 155°C, slashing cycle times by 60–70% versus thiuram/MBTS systems in injection molding. It ensures non-discoloration in white/transparent medical and food-contact rubber goods. For reclaimed butyl rubber, it compensates for low reactivity with efficient cure. Choose this accelerator to reduce total cost-in-use through faster throughput and extended part service life under sustained heat.

Molecular Formula C12H24N4S8Se
Molecular Weight 559.9 g/mol
CAS No. 144-34-3
Cat. No. B093162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenium dimethyldithiocarbamate
CAS144-34-3
Molecular FormulaC12H24N4S8Se
Molecular Weight559.9 g/mol
Structural Identifiers
SMILESCN(C)C(=S)S[Se](SC(=S)N(C)C)(SC(=S)N(C)C)SC(=S)N(C)C
InChIInChI=1S/C12H24N4S8Se/c1-13(2)9(17)21-25(22-10(18)14(3)4,23-11(19)15(5)6)24-12(20)16(7)8/h1-8H3
InChIKeyHXKCUQDTMDYZJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLIGHTLY SOL IN CARBON DISULFIDE, BENZENE, CHLOROFORM;  INSOL IN WATER, DILUTE CAUSTIC, GASOLINE

Selenium Dimethyldithiocarbamate (CAS 144-34-3): Compound Class and Baseline Characteristics for Procurement Evaluation


Selenium dimethyldithiocarbamate (CAS 144-34-3; synonym Methyl selenac; molecular formula C₁₂H₂₄N₄S₈Se; MW 559.83 g/mol) is an organoselenium compound belonging to the dithiocarbamate class of ultra-fast rubber vulcanization accelerators [1]. It exists as a yellow crystalline solid with a melting point range of 140–172 °C, a density of 1.58 g/cm³, and is insoluble in water but slightly soluble in carbon disulfide, benzene, and chloroform [2]. Functionally, it serves as both a vulcanization accelerator and a vulcanizing agent in its own right, and is structurally characterized by a central selenium(IV) atom coordinated by four dimethyldithiocarbamate ligands [3]. Its primary industrial application is in the sulfur vulcanization of natural rubber (NR), isoprene-isobutylene rubber (IIR), and styrene-butadiene rubber (SBR), particularly in formulations requiring non-discoloration in light-colored articles and enhanced performance in low-sulfur, heat-resistant compounds [1].

Why Selenium Dimethyldithiocarbamate Cannot Be Casually Substituted by Zinc or Other Metal Dithiocarbamates


Within the dithiocarbamate accelerator class, the central atom fundamentally dictates vulcanization kinetics, crosslink structure, and long-term thermal stability of the cured elastomer. Although zinc dimethyldithiocarbamate (ZDMC, CAS 137-30-4) shares the identical dimethyldithiocarbamate ligand set, the replacement of Zn(II) with Se(IV) alters the coordination geometry from tetrahedral to a tetrakis-ligand arrangement, substantially changing the compound's reactivity, decomposition pathway, and the nature of crosslinks formed during vulcanization [1]. Selenium-based curatives introduce Se–C and Se–S crosslinks into the rubber network, which exhibit fundamentally different thermal and oxidative stability compared to the all-sulfur crosslinks produced by zinc or thiuram-based accelerators [2]. Furthermore, the higher molecular weight (559.83 vs. 305.82 g/mol for ZDMC) and distinct thermal decomposition profile mean that direct phr-for-phr substitution yields a different molar concentration of active species, altering cure rate, crosslink density, and final physical properties [3]. These differences are not marginal—they manifest as measurable disparities in heat-aged elongation retention, compression set, and modulus, as quantified in the comparative evidence below.

Selenium Dimethyldithiocarbamate (CAS 144-34-3): Quantitative Differentiation Evidence Against Closest Comparators


Superior Retention of Elongation After Long-Term Heat Aging vs. Elemental Sulfur Crosslink Systems

In a designed experiment comparing sulfur, selenium, and tellurium cure systems in natural rubber, selenium dimethyldithiocarbamate (Methyl selenac) as the sole elemental crosslinker produced significantly less elongation loss after heat aging than elemental sulfur-based systems. After 22 hours at 70°C, the selenium-based system showed only –5.21% elongation change, versus –14.67% for the sulfur-only system. After 336 hours (2 weeks) at 70°C, the divergence widened: –9.13% for selenium versus –25.97% for sulfur. The selenium system also outperformed the mixed S/Se system (–9.13% at 22 h; –15.87% at 336 h) and the no-element baseline (–18.1% at 22 h; –32.9% at 336 h) [1]. These data indicate that Se-derived crosslinks provide intrinsically superior thermal stability, preserving elastomeric properties under sustained elevated-temperature service conditions.

Rubber vulcanization Heat aging resistance Crosslink stability

Highest Crosslink Density Achieved When Combined with Zinc Dimethyldithiocarbamate and Elemental Sulfur

Within the same 16-run Hyper-Graeco-Latin Square experimental design, the combination of the highest level of elemental sulfur (0.8 phr) with zinc N-dimethyl-dithiocarbamate (ZDMC) and a selenium curative (Methyl selenac) produced the highest crosslink density observed across all 16 formulations, as evidenced by the lowest solvent swell value (81%) and the highest modulus (M-100 = 2.76 MPa) and hardness (57 durometer) [1]. This specific three-component synergy—elemental sulfur + ZDMC + selenium dimethyldithiocarbamate—was noted as a distinct interaction effect, yielding a crosslink network substantially denser than that obtained with any single-element system or with tellurium-based curatives [1]. The solvent swell data (range: 81–161% across all runs) demonstrates approximately a 2:1 range in crosslink densities, with the selenium-containing synergistic combination at the extreme high end of crosslink density.

Crosslink density Synergistic vulcanization Rubber compounding

Noticeable Reduction in Vulcanization Cure Time (T90) vs. Non-Selenium Accelerator Systems

Analysis of MDR rheometry data from the same comparative study reveals that the presence of selenium-based curatives/accelerators consistently reduces the time to 90% cure (T90). Across the experimental matrix, T90 values ranged from 272 to 926 seconds at 155°C. Formulations containing Methyl selenac or Ethyl selenac as the primary accelerator component produced some of the shortest T90 values: Run 1 (Ethyl selenac, 0 phr S/Se) T90 = 272 s; Run 16 (Methyl selenac, 0.8 phr Te) T90 = 287 s; Run 7 (Ethyl selenac, 0.4 phr Se) T90 = 301 s. In contrast, formulations relying solely on thiuram disulfides or MBTS without selenium curatives showed substantially longer T90 values: Run 9 (Methyl tuads, 0 phr S) T90 = 809 s; Run 8 (Butyl tuads, 0.8 phr Se) T90 = 926 s [1]. The paper explicitly states that 'T90 shows an effect by the use of either of the selenium curatives/accelerators, which reduce cure time noticeably' [1].

Cure kinetics Vulcanization rate Rheometry

Physicochemical Differentiation from the Direct Zinc Analog: Molecular Weight, Thermal Properties, and Solubility Profile

Selenium dimethyldithiocarbamate differs fundamentally from its most commonly considered substitute, zinc dimethyldithiocarbamate (ZDMC, CAS 137-30-4), in key physicochemical parameters that directly affect compounding and processing. The selenium compound has nearly double the molecular weight (559.83 vs. 305.82 g/mol), meaning that at equal parts-per-hundred-rubber (phr) loading, it delivers approximately 45% fewer moles of dithiocarbamate ligand [1][2]. Its melting point range (140–172 °C) is substantially lower than that of ZDMC (248–257 °C), which affects its dispersion behavior during rubber mixing at elevated temperatures [1][3]. Both compounds are insoluble in water, but the selenium analog's lower density (1.58 vs. 1.66 g/cm³) results in different volume loading in the compound [1][3]. The coordination number difference—Se(IV) coordinating four dithiocarbamate ligands vs. Zn(II) coordinating two—further alters the stoichiometry of active sulfur release during vulcanization [1].

Physicochemical properties Formulation design Material substitution

Functional Specialization for Non-Discoloring, Low-Sulfur, Heat-Resistant Rubber Formulations

Chinese patent CN105399652A explicitly identifies selenium dimethyldithiocarbamate's primary functional niche: use in combination with thiazole accelerators for natural rubber (NR), isoprene-isobutylene rubber (IIR), and styrene-butadiene rubber (SBR) in applications requiring non-discoloration in light-colored articles and enhanced effectiveness in low-sulfur, heat-resistant formulations [1]. This functional specialization is absent from the technical profiles of most zinc and sodium dithiocarbamates, which are broadly positioned as general-purpose ultra-accelerators. The patent also notes that selenium dimethyldithiocarbamate can function as a vulcanizing agent in its own right—a capability not shared by zinc dithiocarbamates, which serve only as accelerators and require external sulfur for crosslinking [1]. The industrial rubber literature corroborates that selenium dithiocarbamates used in combination with accelerator DM (benzothiazyl disulfide) produce 'very high vulcanization activity' in butyl reclaimed rubber, with this specific synergy being noted as a distinct formulation strategy [2].

Non-discoloring rubber Low-sulfur vulcanization Heat-resistant elastomers

IARC Carcinogenicity Classification Parity with ZDMC but Distinct Selenium-Specific Toxicological Profile

Both selenium dimethyldithiocarbamate (Methyl selenac) and zinc dimethyldithiocarbamate (Ziram) are classified by the International Agency for Research on Cancer (IARC) as Group 3—'not classifiable as to its carcinogenicity to humans' [1][2]. For Methyl selenac, this classification was based on testing by oral administration and single subcutaneous injection in two strains of mice; no carcinogenic effect was observed, but the available data were deemed insufficient for a definitive evaluation [1]. Ziram, despite also being Group 3, showed benign lung tumors in female mice and C-cell thyroid carcinomas in male rats upon oral administration [3]. Critically, the selenium compound carries additional occupational exposure limits specific to selenium: ACGIH TLV of 0.2 mg/m³ and OSHA PEL of 0.2 mg/m³ (measured as Se), with an IDLH of 1 mg/m³ [4]. These selenium-specific exposure limits do not apply to zinc dithiocarbamates, meaning that handling and ventilation requirements differ between the two compounds despite their shared IARC classification.

Toxicology Regulatory classification Occupational safety

Selenium Dimethyldithiocarbamate (CAS 144-34-3): Evidence-Backed Application Scenarios for Procurement and R&D


Heat-Resistant Natural Rubber Engine Mounts, Seals, and Hoses Requiring Long-Term Thermal Stability

Based on the direct head-to-head heat aging data showing that selenium dimethyldithiocarbamate-based cure systems retain elongation 16.84 percentage points better than sulfur-only systems after 336 hours at 70°C [1], this compound is the preferred accelerator choice for natural rubber components subjected to sustained elevated temperatures. In engine mounts, exhaust hangers, and under-hood seals where thermal degradation is the primary failure mode, the superior crosslink stability provided by Se-derived crosslinks directly translates to extended service life. Formulators should employ the synergistic selenium dimethyldithiocarbamate + ZDMC + low-level elemental sulfur combination, which has been shown to maximize crosslink density (solvent swell as low as 81%) while preserving elongation retention [1].

Light-Colored, Non-Discoloring Rubber Goods for Medical, Food-Contact, and Consumer Applications

Patent documentation explicitly identifies selenium dimethyldithiocarbamate as suitable for non-discoloration in light-colored NR, IIR, and SBR articles when used in combination with thiazole accelerators [2]. This makes it a candidate for white or transparent rubber medical components (e.g., stoppers, septa, tubing), food-contact seals, and consumer goods where aesthetic requirements prohibit the discoloration associated with certain thiuram or metal dithiocarbamate accelerators. The low-sulfur formulation compatibility further aligns with applications where sulfur bloom or extractable sulfur must be minimized [2].

High-Throughput Rubber Molding Operations Where Cure Cycle Time Reduction Is Economically Critical

With T90 values as low as 272 seconds at 155°C when selenium dimethyldithiocarbamate is incorporated into the accelerator system—representing a 60–70% reduction compared to thiuram-only or MBTS-only systems (T90 up to 926 s)—this compound is economically advantageous for high-volume injection or compression molding operations [1]. The faster cure rate directly increases mold turnover and reduces per-part energy consumption. Procurement teams evaluating accelerator cost should calculate total cost-in-use, factoring in cycle time savings, rather than comparing raw material cost per kilogram alone.

Butyl Reclaimed Rubber Compounding for Cost-Sensitive Industrial Rubber Products

Industrial rubber literature documents that selenium dithiocarbamates, when used in combination with accelerator DM (benzothiazyl disulfide), produce 'very high vulcanization activity' in butyl reclaimed rubber [3]. For manufacturers utilizing reclaimed butyl rubber in low-cost products (e.g., mats, flooring, industrial sheets), this accelerator combination can compensate for the inherently lower reactivity of reclaimed polymer compared to virgin material, enabling adequate cure rates and physical properties without resorting to excessive accelerator loadings.

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